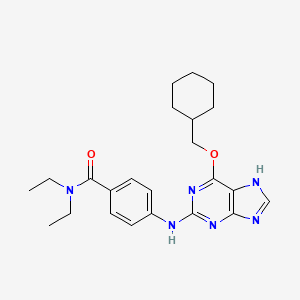

NU6140

概要

説明

- CDKは細胞周期の調節に重要な役割を果たし、CDK2は細胞周期の進行とDNA複製に関与しています。

- This compoundは、他のCDKに対して10〜36倍の選択性 を示します .

NU6140: は、の選択的阻害剤です。これは、CDK2-サイクリンA複合体を特異的に標的としています。

科学的研究の応用

Chemistry: NU6140 serves as a valuable tool in studying CDK2 function and cell cycle regulation.

Biology: Researchers use this compound to investigate cell cycle dynamics and potential therapeutic targets.

Medicine: this compound’s anti-cancer properties make it relevant for cancer research and drug development.

Industry: While not widely used in industry, this compound’s selectivity for CDK2 may have applications in drug discovery.

作用機序

- NU6140はCDK2-サイクリンAを阻害し、細胞周期の進行を阻害します。

- 細胞分裂、アポトーシス、DNA修復に関連する下流経路に影響を与える可能性があります。

類似化合物の比較

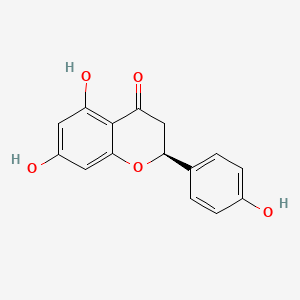

類似化合物: this compoundは、プリン系構造を持つCDK阻害剤のクラスに属します。その他の関連化合物には、フラボピリドール、ロスコビチン、パルボシクリブなどがあります。

生化学分析

Biochemical Properties

NU6140 interacts with CDK2, a protein that plays a crucial role in the control of the cell cycle . It inhibits the interaction between CDK2 and cyclin A, exhibiting 10- to 36-fold selectivity over other CDKs . It also effectively inhibits Aurora A and Aurora B, with IC50s of 67 and 35 nM, respectively .

Cellular Effects

This compound has been shown to induce apoptosis in HeLa cervical carcinoma cells and arrest cells in the G2/M phase . It reduces cell survival both by itself and in combination with paclitaxel . In human embryonic stem (hES) cells and embryonal carcinoma-derived (hEC) cells, this compound treatment resulted in induced apoptosis and a decreased expression of pluripotency markers NANOG, OCT4, and SOX2 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CDK2-cyclin A interaction, leading to cell cycle arrest . It also potently inhibits Aurora A and Aurora B, which are involved in the regulation of cell cycle progression . Furthermore, this compound has been found to significantly potentiate the apoptotic effect of paclitaxel, with inhibition of survivin expression/phosphorylation as the potential mechanism .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown to induce apoptosis and reduce cell survival in HeLa cells

Metabolic Pathways

Given its role as a CDK2 inhibitor, it likely impacts pathways related to cell cycle progression and apoptosis .

準備方法

合成経路: NU6140の合成経路には、その構造を組み立てるための化学反応が含まれます。残念ながら、特定の合成方法は文献では容易に入手できません。

工業生産: this compoundの大規模工業生産方法に関する情報は限られています。

化学反応の分析

反応: NU6140は、酸化、還元、置換などの様々な化学反応を起こす可能性があります。

一般的な試薬と条件: this compound合成のための試薬と条件は、有機化学的手法を含む可能性がありますが、正確な詳細は明らかになっていません。

主な生成物: this compound反応から生じる主な生成物は、特定の反応の種類と条件によって異なります。

科学研究への応用

化学: this compoundは、CDK2の機能と細胞周期の調節を研究するための貴重なツールとして役立ちます。

生物学: 研究者は、this compoundを使用して、細胞周期のダイナミクスと潜在的な治療標的を調査しています。

医学: this compoundの抗がん特性により、がん研究と創薬に関連しています。

産業: 産業では広く使用されていませんが、this compoundのCDK2に対する選択性は、創薬に用途がある可能性があります。

類似化合物との比較

Similar Compounds: NU6140 belongs to a class of CDK inhibitors with purine-based structures. Other related compounds include flavopiridol, roscovitine, and palbociclib.

特性

IUPAC Name |

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEQSRJCJTWWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436732 | |

| Record name | Cdk2 Inhibitor IV, NU6140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444723-13-1 | |

| Record name | 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444723131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cdk2 Inhibitor IV, NU6140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of NU6140?

A1: this compound is a small molecule inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2) [, , ]. It binds to the ATP-binding pocket of CDK2, preventing its interaction with cyclin A and inhibiting its kinase activity [, ]. This inhibition leads to cell cycle arrest at the G2-M phase and can induce apoptosis, particularly in combination with other chemotherapeutic agents like paclitaxel [, ].

Q2: How does this compound impact the expression of survivin, a protein involved in apoptosis regulation?

A2: Studies have shown that this compound, particularly when combined with paclitaxel, can significantly downregulate both the expression and phosphorylation of survivin, a protein known to inhibit apoptosis [, ]. This downregulation contributes to the enhanced apoptotic response observed in cancer cells treated with the combination therapy. Interestingly, this effect was not observed in cells engineered to overexpress survivin, further supporting the role of survivin inhibition in this compound's mechanism of action [].

Q3: Has the crystal structure of this compound in complex with CDK2 been solved, and what insights does it provide?

A3: Yes, the co-crystal structure of this compound bound to CDK2 has been determined []. The structural data confirms that this compound occupies the ATP-binding pocket of CDK2, interacting with key residues like Leu83, Glu81, and Asp145 through hydrogen bonds []. This information is valuable for understanding the binding mode of this compound and can guide the design of more potent and selective CDK2 inhibitors.

Q4: Is this compound a highly selective CDK2 inhibitor?

A4: While initially considered a selective CDK2 inhibitor, further research suggests that this compound might exhibit broader kinase inhibition []. Studies have shown that it can also inhibit other kinases, including Aurora kinases, with significant potency []. Therefore, it is crucial to consider its potential off-target effects when interpreting experimental results.

Q5: Beyond cancer, are there other potential therapeutic applications for this compound?

A5: Research suggests that CDK2 plays a role in regulating pluripotency in human embryonic stem cells (hES) and embryonal carcinoma cells (hEC) []. This compound treatment was found to decrease the expression of pluripotency markers like NANOG, OCT4, and SOX2 in these cells []. This finding indicates that this compound, through its impact on CDK2 activity, could potentially influence stem cell differentiation and may have implications for regenerative medicine.

Q6: How does the structure of this compound relate to its activity?

A6: While the provided research does not delve into specific structure-activity relationship (SAR) studies for this compound, the co-crystal structure [] provides a starting point. Modifications to the cyclohexylmethoxy or diethylbenzamide moieties could be explored to optimize interactions within the CDK2 binding pocket and potentially enhance potency and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。